N-(3-trimethylsilyloxypropyl)acetamide
Description
N-(3-Trimethylsilyloxypropyl)acetamide is an acetamide derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group attached to a propyl chain.
Properties
CAS No. |
151750-93-5 |
|---|---|
Molecular Formula |
C8H19NO2Si |
Molecular Weight |
189.33 g/mol |
IUPAC Name |
N-(3-trimethylsilyloxypropyl)acetamide |
InChI |
InChI=1S/C8H19NO2Si/c1-8(10)9-6-5-7-11-12(2,3)4/h5-7H2,1-4H3,(H,9,10) |
InChI Key |
FOEJBLWXIRBMDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCO[Si](C)(C)C |
Canonical SMILES |
CC(=O)NCCCO[Si](C)(C)C |
Synonyms |
Acetamide, N-[3-[(trimethylsilyl)oxy]propyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Key Observations :
- Silylation : The trimethylsilyloxy group in the target compound is likely introduced via a reaction similar to Scheme 5 (), where TMS-Cl and NaI in acetonitrile facilitate silylation . This contrasts with N-(3-phenylpropyl)acetamide, which requires nitro group reduction .
- Amino vs. Silyloxy: N-(3-Aminopropyl)acetamide () is water-soluble (30 mg/mL in ethanol/DMSO), whereas the trimethylsilyloxy variant is expected to exhibit higher lipophilicity due to the silyl group .
Physicochemical Properties
| Property | N-(3-Trimethylsilyloxypropyl)acetamide (Inferred) | N-(3-Aminopropyl)acetamide | N-(3-Phenylpropyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~245 g/mol | 130.19 g/mol | ~219 g/mol |
| Solubility | Low in water; soluble in organic solvents | High in polar solvents | Moderate in organic solvents |
| Lipophilicity (LogP) | High (due to -OSi(CH₃)₃) | Low | Moderate |
Notes:
- The trimethylsilyloxy group significantly increases hydrophobicity, making the compound suitable for lipid-rich environments or as a protecting group in synthesis .
Antimicrobial Activity
Comparison :
- The silyloxy group may reduce bioavailability compared to halogenated or heterocyclic acetamides, but it could enhance membrane permeability in drug delivery systems.
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